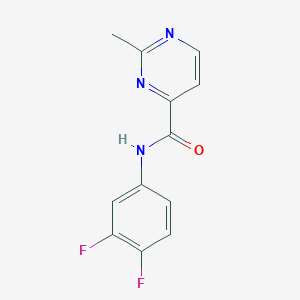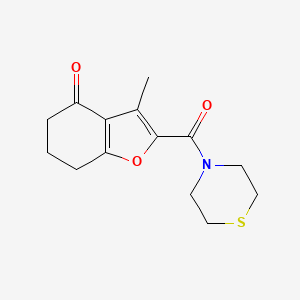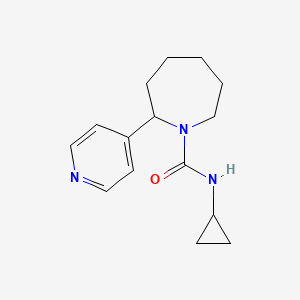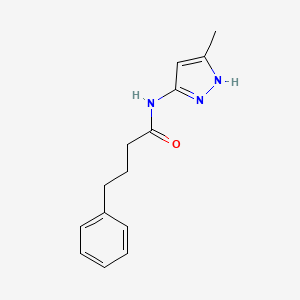![molecular formula C11H14N4OS2 B7530034 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide is not fully understood. However, studies have suggested that the compound may exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. The compound may also inhibit the growth of cancer cells by disrupting the microtubule network.
Biochemical and Physiological Effects
Studies have shown that 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide has various biochemical and physiological effects. The compound has been shown to inhibit the activity of lactate dehydrogenase, which is an enzyme involved in the production of energy in cells. The compound has also been shown to increase the levels of reactive oxygen species in cancer cells, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide in lab experiments is its potential as an anticancer agent. The compound has been shown to have activity against various cancer cell lines, which makes it a promising candidate for further study. However, one of the limitations of using the compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for the study of 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide. One area of study could be to further investigate the mechanism of action of the compound. This could involve studying the compound's effects on specific cellular pathways and identifying the molecular targets of the compound. Another area of study could be to optimize the synthesis method of the compound to improve its yield and purity. Finally, the compound could be further studied for its potential use as an antibacterial and antifungal agent.
Métodos De Síntesis
The synthesis of 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide involves the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with isobutyryl chloride to form 2-(2-methylpropyl)thiazole-5-carboxylic acid. This intermediate is then reacted with thionyl chloride and ammonium thiocyanate to form 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine. Finally, the compound is reacted with 4-methylthiosemicarbazide and acetic anhydride to form 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide.
Aplicaciones Científicas De Investigación
4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide has potential applications in various areas of scientific research. One of the areas where the compound has been studied is in the field of cancer research. Studies have shown that the compound has anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS2/c1-6(2)4-8-14-15-11(18-8)13-10(16)9-7(3)12-5-17-9/h5-6H,4H2,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALXIWYLNLZEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=NN=C(S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]acetonitrile](/img/structure/B7529953.png)
![N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7529955.png)
![1-[(3-Fluorophenyl)methyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529959.png)

![1-Ethyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7529975.png)
![N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide](/img/structure/B7529988.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)
![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)


![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)